molecular formula C12H15NO6S B1621954 4-Acetamido-5-(ethylsulphonyl)-2-methoxybenzoic acid CAS No. 94134-06-2

4-Acetamido-5-(ethylsulphonyl)-2-methoxybenzoic acid

Cat. No.: B1621954
CAS No.: 94134-06-2
M. Wt: 301.32 g/mol
InChI Key: PLMIMTYTJYIWDL-UHFFFAOYSA-N
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Description

4-Acetamido-5-(ethylsulphonyl)-2-methoxybenzoic acid is an organic compound with a complex structure that includes an acetamido group, an ethylsulphonyl group, and a methoxybenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetamido-5-(ethylsulphonyl)-2-methoxybenzoic acid typically involves multiple steps, starting from readily available precursors. One common route involves the acylation of 5-(ethylsulphonyl)-2-methoxybenzoic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Acetamido-5-(ethylsulphonyl)-2-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The ethylsulphonyl group can be oxidized to form sulfone derivatives.

    Reduction: The acetamido group can be reduced to an amine under appropriate conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or other nucleophiles can be employed.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

4-Acetamido-5-(ethylsulphonyl)-2-methoxybenzoic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Industrial Applications: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Acetamido-5-(ethylsulphonyl)-2-methoxybenzoic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the ethylsulphonyl group can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Acetamido-4-methyl-5-thiazolesulfonyl chloride
  • Methyl 4-acetamido-5-chloro-2-methoxybenzoate
  • 4-Acetamido-5-hydroxynaphthalene-2,7-disulfonic acid disodium salt

Uniqueness

4-Acetamido-5-(ethylsulphonyl)-2-methoxybenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in medicinal chemistry and organic synthesis, where tailored reactivity and interactions are required.

Properties

IUPAC Name

4-acetamido-5-ethylsulfonyl-2-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO6S/c1-4-20(17,18)11-5-8(12(15)16)10(19-3)6-9(11)13-7(2)14/h5-6H,4H2,1-3H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLMIMTYTJYIWDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=C(C=C(C(=C1)C(=O)O)OC)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40916378
Record name 5-(Ethanesulfonyl)-4-[(1-hydroxyethylidene)amino]-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40916378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94134-06-2
Record name 4-(Acetylamino)-5-(ethylsulfonyl)-2-methoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94134-06-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Acetamido-5-(ethylsulphonyl)-2-methoxybenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094134062
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(Ethanesulfonyl)-4-[(1-hydroxyethylidene)amino]-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40916378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-acetamido-5-(ethylsulphonyl)-2-methoxybenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.093.386
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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